![molecular formula C12H16F2N2O B7492570 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide is a chemical compound characterized by the presence of a difluorophenyl group attached to an ethyl-methylamino moiety, which is further connected to a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide typically involves the following steps:
Formation of the Difluorophenyl Intermediate: The initial step involves the introduction of fluorine atoms to a phenyl ring to form 3,4-difluorophenyl. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Alkylation: The difluorophenyl intermediate is then subjected to alkylation with ethylamine to form 1-(3,4-difluorophenyl)ethylamine.
Amidation: The final step involves the reaction of 1-(3,4-difluorophenyl)ethylamine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity and specificity, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,4-Difluorophenyl)propanamide
- N-[1-(3,4-Difluorophenyl)ethyl]-N-Methylamine
Uniqueness
3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-[1-(3,4-difluorophenyl)ethyl-methylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-8(16(2)6-5-12(15)17)9-3-4-10(13)11(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGQLTFLHCOGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)N(C)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
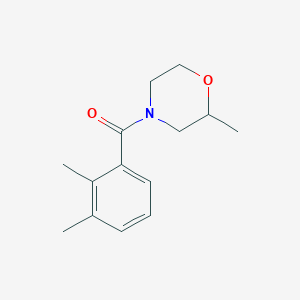
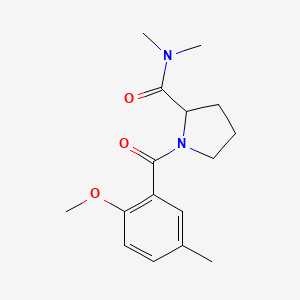
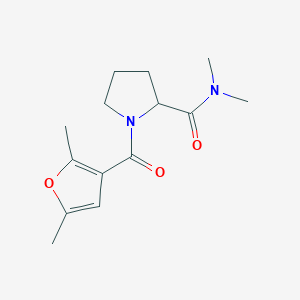

![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B7492524.png)
![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)
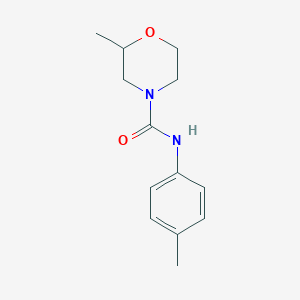
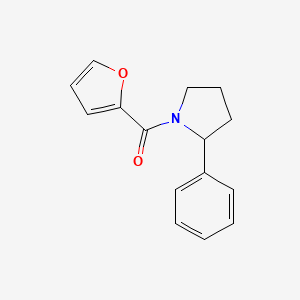
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(3-methylpiperidin-1-yl)methanone](/img/structure/B7492545.png)
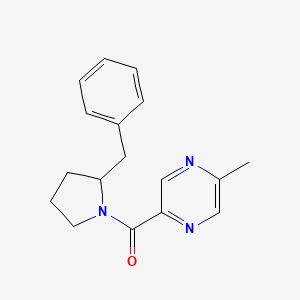
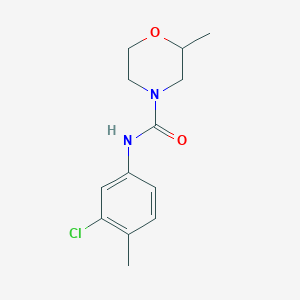
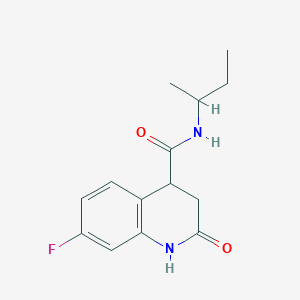
![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
